molecular formula C24H30N2O3 B6117781 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide

货号: B6117781
分子量: 394.5 g/mol
InChI 键: FUEXYXMLBPFOQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.

作用机制

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide is a selective inhibitor of BTK, a key enzyme in the B cell receptor signaling pathway. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This compound also modulates the immune response by inhibiting the activation of B cells and T cells, which are involved in the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor burden in animal models. This compound has also been shown to modulate the immune response by inhibiting the activation of B cells and T cells, leading to a reduction in inflammation and autoimmune responses. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

实验室实验的优点和局限性

One of the advantages of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide is its selectivity for BTK, which reduces the potential for off-target effects. This compound has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one of the limitations of this compound is its short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

未来方向

There are several future directions for the development of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. This compound may also be combined with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to identify biomarkers that can predict response to treatment.

合成方法

The synthesis of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide involves a multi-step process that includes the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2,2,6-trimethyl-4H-chromen-4-one in the presence of a base, followed by the reaction of the resulting product with N-(4-chlorobenzyl) morpholine in the presence of a catalyst. The final product is obtained after purification using column chromatography.

科学研究应用

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell lymphoma and multiple myeloma. It has also shown potential for the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. Additionally, this compound has been shown to modulate the immune response by inhibiting the activation of B cells and T cells.

属性

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(2,2,6-trimethyl-3,4-dihydrochromen-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-17-4-9-22-20(14-17)21(15-24(2,3)29-22)25-23(27)19-7-5-18(6-8-19)16-26-10-12-28-13-11-26/h4-9,14,21H,10-13,15-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEXYXMLBPFOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2NC(=O)C3=CC=C(C=C3)CN4CCOCC4)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。